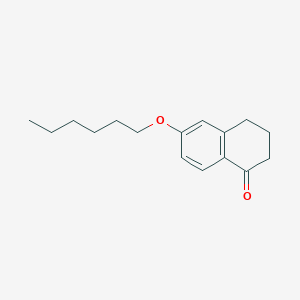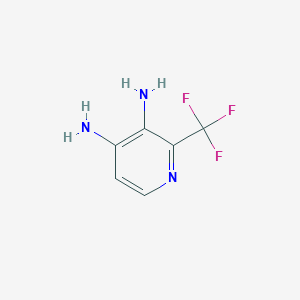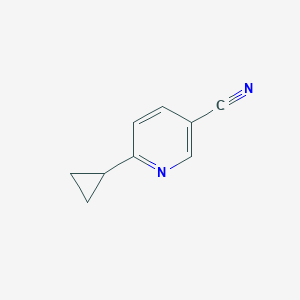
6-Cyclopropylnicotinonitrile
概要
説明
6-Cyclopropylnicotinonitrile is a heterocyclic organic compound with the linear formula C9H8N2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Cyclopropylnicotinonitrile is represented by the InChI code1S/C9H8N2/c10-5-7-1-4-9(11-6-7)8-2-3-8/h1,4,6,8H,2-3H2 . This indicates that the compound consists of a pyridine ring with a cyano group and a cyclopropyl group attached. Physical And Chemical Properties Analysis
6-Cyclopropylnicotinonitrile is a solid substance at room temperature . It has a molecular weight of 144.18 .科学的研究の応用
1. Stereoselective Cyclopropanation Reactions
6-Cyclopropylnicotinonitrile can be linked to the field of stereoselective cyclopropanation reactions. Cyclopropanes, like those found in 6-Cyclopropylnicotinonitrile, are used as synthetic intermediates in the synthesis of more functionalized cycloalkanes and acyclic compounds. Recent efforts in this area have focused on enantioselective synthesis of cyclopropanes, vital for creating effective insecticides and pharmaceuticals (Lebel, Marcoux, Molinaro, & Charette, 2003).
2. Synthesis of Diverse Compounds
6-Cyclopropylnicotinonitrile is potentially involved in the synthesis of pyranopyrazoles, utilizing isonicotinic acid as a dual and biological organocatalyst. This method facilitates the preparation of diverse compounds in a green and efficient manner (Zolfigol et al., 2013).
3. Antibacterial Applications
The compound may play a role in creating novel 2-aminonicotinonitrile derivatives with antibacterial properties. These derivatives, bearing a benzothiazole nucleus, have shown significant biological activities against different types of bacteria (Mahdi, Al-Smaism, & Ibrahim, 2016).
4. Versatility in Drug Molecules
The cyclopropyl fragment, a key component in 6-Cyclopropylnicotinonitrile, is increasingly used in drug development. It enhances potency and reduces off-target effects in drug molecules, addressing multiple challenges in drug discovery (Talele, 2016).
5. Intramolecular Cyclopropanation
Cyclopropenes, like those in 6-Cyclopropylnicotinonitrile, are key in intramolecular cyclopropanation reactions. They are useful for synthesizing heterocycles and carbocycles with diverse substituents (Archambeau, Miege, Meyer, & Cossy, 2015).
6. Synthesis of Aminonicotinonitriles and Diaminopyridines
The compound aids in the synthesis of aminonicotinonitriles and diaminopyridines through base-catalyzed ring transformation. This efficient synthesis is key in creating various pharmaceutical compounds (Farhanullah, Agarwal, Goel, & Ram, 2003).
Safety And Hazards
特性
IUPAC Name |
6-cyclopropylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-5-7-1-4-9(11-6-7)8-2-3-8/h1,4,6,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXKTVGIUWBEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70711535 | |
| Record name | 6-Cyclopropylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70711535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropylnicotinonitrile | |
CAS RN |
1032527-28-8 | |
| Record name | 6-Cyclopropylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70711535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

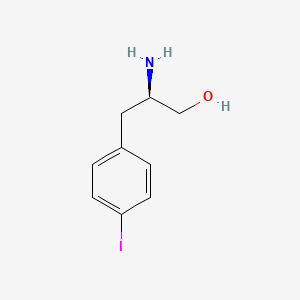
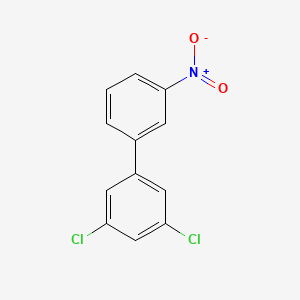
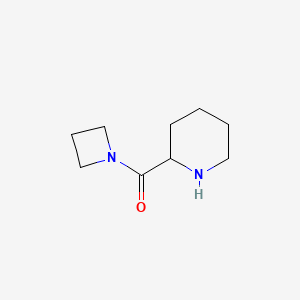
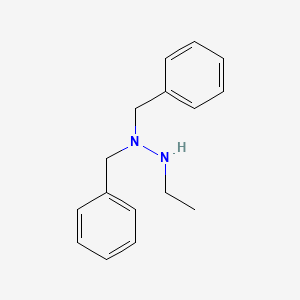
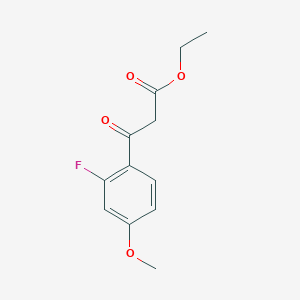
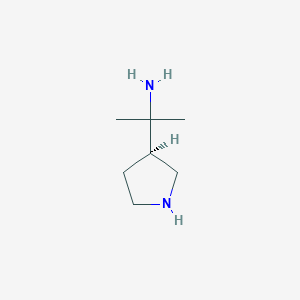
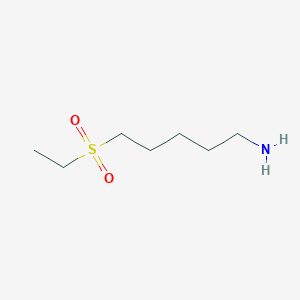
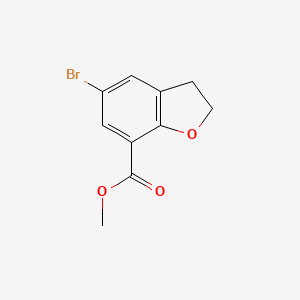
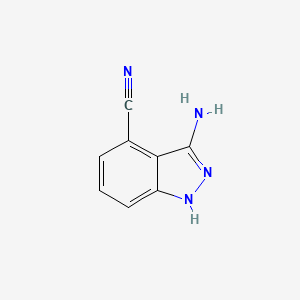
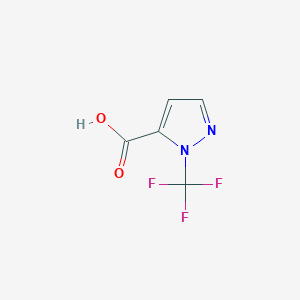
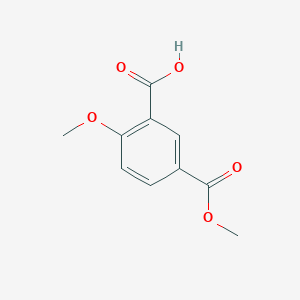
![[4-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B1396600.png)
